molecular formula C17H15N3OS B2822272 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine CAS No. 338772-31-9

5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine

Cat. No.: B2822272
CAS No.: 338772-31-9
M. Wt: 309.39
InChI Key: TYVJSAXUBHZRDD-UHFFFAOYSA-N
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Description

5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine is a chemical compound with a complex structure that includes a pyrimidine ring, a pyridine ring, and a sulfanyl group attached to a methylphenyl group

Scientific Research Applications

5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Drug Discovery: It serves as a lead compound in the development of new drugs.

    Material Science: It is explored for its properties in creating novel materials with specific electronic or optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Pyridine Ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions, where a thiol group is introduced to the aromatic ring.

    Methylation: The final step involves methylation of the compound to achieve the desired ether structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.

Mechanism of Action

The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target’s role in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: A proton pump inhibitor with a similar sulfanyl group.

    Omeprazole: Another proton pump inhibitor with a similar pyridine ring structure.

Uniqueness

5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-(pyridin-2-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound in research and development.

Properties

IUPAC Name

5-methoxy-4-(4-methylphenyl)sulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)22-17-15(21-2)11-19-16(20-17)14-5-3-4-10-18-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVJSAXUBHZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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